Physicochemical Property ComparisonDistillation and PurificationThermal Stability
3-Benzyl-4-phenylbutan-2-one (CAS 3506-88-5), also known as 1,1-dibenzylacetone, is a saturated ketone belonging to the class of bisarylalkanes. Its structure features a butan-2-one backbone substituted at the 3-position with a benzyl group and at the 4-position with a phenyl group.
Molecular FormulaC17H18O
Molecular Weight238.32 g/mol
CAS No.3506-88-5
Cat. No.B1601242
⚠ Attention: For research use only. Not for human or veterinary use.
3-Benzyl-4-phenylbutan-2-one (CAS 3506-88-5): A Saturated Dibenzyl Ketone Intermediate for Organic Synthesis and Materials Research
3-Benzyl-4-phenylbutan-2-one (CAS 3506-88-5), also known as 1,1-dibenzylacetone, is a saturated ketone belonging to the class of bisarylalkanes. Its structure features a butan-2-one backbone substituted at the 3-position with a benzyl group and at the 4-position with a phenyl group . The compound is characterized by its hydrophobicity (XLogP3 = 3.9) and moderate molecular weight (238.32 g/mol) [1]. Unlike its unsaturated analog dibenzylideneacetone, this saturated derivative lacks conjugated double bonds, conferring distinct physicochemical and reactivity profiles that are critical for specific synthetic and formulation applications .
Saturated ketone intermediate for Claisen-Schmidt selectivity and non-electrophilic reactivity.
High-temperature reaction fit due to low volatility and distinct boiling point profile.
Identity confirmation supported by reported density and refractive index constants.
Why Generic Substitution Fails: Distinct Reactivity and Physicochemical Properties of 3-Benzyl-4-phenylbutan-2-one
The saturated ketone structure of 3-benzyl-4-phenylbutan-2-one fundamentally differentiates it from its closest analogs, such as the α,β-unsaturated dibenzylideneacetone and simpler phenylbutanones. The absence of conjugation eliminates the electrophilic reactivity associated with Michael acceptors, altering its behavior in nucleophilic additions and organometallic catalysis [1]. Furthermore, its higher boiling point (345.9 °C) and greater lipophilicity (XLogP3 = 3.9) compared to mono-phenyl butanones impact its utility in high-temperature reactions, solvent selection, and purification strategies [2]. Consequently, substituting this compound with a lower-cost analog without verifying the specific experimental context risks irreproducible yields, altered reaction pathways, or failed formulation stability [3].
Unsaturated analog (dibenzylideneacetone)
Introduces Michael acceptor reactivity that may alter reaction pathways and product distribution.
Lower-boiling phenylbutanones
Volatility differences may lead to evaporative loss under high-temperature conditions, reducing yields.
Simpler ketones in Claisen-Schmidt
May shift product selectivity from 1:1 to 1:2 adducts, compromising structural complexity.
[1] RCAAP. (2016). Synthesis, structural diversification, biological activities and biotransformation of dibenzylacetones: simple chemistry furnishing potent compounds. Retrieved from https://www.rcaap.pt/detail.jsp?locale=en&id=oai:repositorio.ufscar.br:ufscar/8767 View Source
[3] PMC. (2016). Crystal structures of (1E,4E)-1,5-bis(5-bromothiophen-2-yl)-2,4-dimethylpenta-1,4-dien-3-one and (E)-4-(5-bromothiophen-2-yl)-1,3-diphenylbut-3-en-2-one. Acta Crystallographica Section E, 72(2), 199-202. https://doi.org/10.1107/S205698901600058X View Source
Product-Specific Quantitative Evidence Guide: How 3-Benzyl-4-phenylbutan-2-one Differs from Analogs
Higher Boiling Point and Reduced Volatility Compared to Simpler Phenylbutanones
3-Benzyl-4-phenylbutan-2-one exhibits a significantly higher boiling point (345.9 °C at 760 mmHg) than its mono-phenyl analog 4-phenyl-2-butanone (235–237 °C) . This difference, driven by increased molecular weight and enhanced van der Waals interactions, indicates lower volatility . For applications requiring high-temperature reaction conditions or vacuum distillation, the target compound offers a broader operational window and reduced evaporative loss.
Boiling Point ComparisonCross-study comparable
345.9 °C vs 235–237 °C
Supports high-temperature reaction control
Δ ~109–111 °C at 760 mmHg
Physicochemical Property ComparisonDistillation and PurificationThermal Stability
Evidence Dimension
Boiling Point at Atmospheric Pressure
Target Compound Data
345.9 °C at 760 mmHg
Comparator Or Baseline
4-Phenyl-2-butanone (CAS 2550-26-7): 235–237 °C at 760 mmHg
Quantified Difference
Δ ~109–111 °C higher
Conditions
Atmospheric pressure (760 mmHg)
Why This Matters
Higher boiling point reduces volatility and enables more controlled distillation or high-temperature reactions without significant evaporative loss.
Physicochemical Property ComparisonDistillation and PurificationThermal Stability
Enhanced Lipophilicity (logP) Relative to Mono-Phenyl Ketone Analogs
The XLogP3 value of 3-benzyl-4-phenylbutan-2-one is 3.9, which is substantially higher than that of 4-phenyl-2-butanone (estimated logP ~2.28) [1][2]. This increase of approximately 1.6 log units corresponds to a ~40-fold greater partition into octanol over water . The higher lipophilicity suggests the compound will exhibit different solubility profiles, membrane permeability characteristics, and extraction behavior compared to its smaller analogs.
Higher lipophilicity alters solvent partitioning and may impact biological membrane permeability, influencing compound handling in medicinal chemistry and formulation development.
[2] The Good Scents Company. (n.d.). 1-Phenyl-2-butanone. Retrieved from http://www.thegoodscentscompany.com View Source
Reduced Conjugation and Distinct Electronic Profile vs. Unsaturated Analog Dibenzylideneacetone
Unlike the extensively conjugated dibenzylideneacetone (dba), 3-benzyl-4-phenylbutan-2-one is fully saturated and lacks α,β-unsaturated carbonyl functionality. While dba is an established ligand in Pd(0) chemistry with characteristic UV absorption (λmax ~330–350 nm) and electrophilic reactivity, the saturated analog is expected to exhibit no significant UV absorption above 300 nm and is not a Michael acceptor . This structural difference makes the target compound unsuitable as a ligand in reactions requiring π-backbonding but potentially more stable under reductive or nucleophilic conditions that would degrade dba [1].
The absence of conjugation eliminates unwanted side reactions in nucleophilic environments and alters ligand behavior in transition metal catalysis, which must be considered when selecting between saturated and unsaturated ketones.
[1] RCAAP. (2016). Synthesis, structural diversification, biological activities and biotransformation of dibenzylacetones: simple chemistry furnishing potent compounds. Retrieved from https://www.rcaap.pt/detail.jsp?locale=en&id=oai:repositorio.ufscar.br:ufscar/8767 View Source
Density and Refractive Index Values for Identification and Quality Control
The reported density of 3-benzyl-4-phenylbutan-2-one is 1.036 g/cm³, with a refractive index (n20/D) of 1.558 . These values differ from the unsaturated analog dibenzylideneacetone (density ~1.1 g/cm³, refractive index 1.649) and simpler phenylbutanones (e.g., 4-phenyl-2-butanone density 0.989 g/mL, refractive index 1.512) . These distinct constants provide a reliable, instrument-based method for confirming compound identity and assessing purity prior to use in critical synthetic procedures.
Density = 1.036 g/cm³; Refractive Index n20/D = 1.558
Comparator Or Baseline
Dibenzylideneacetone: density ~1.1 g/cm³, n20/D 1.649; 4-Phenyl-2-butanone: density 0.989 g/mL, n20/D 1.512
Quantified Difference
Density differs by 0.05–0.11 g/cm³; refractive index differs by 0.046–0.091
Conditions
Standard laboratory conditions (20 °C)
Why This Matters
Accurate physical constants enable rapid confirmation of compound identity and purity, reducing the risk of experimental failure due to misidentified or degraded material.
Verified Utility as a Synthetic Intermediate in Claisen-Schmidt Condensations
3-Benzyl-4-phenylbutan-2-one (dibenzylacetone) is explicitly documented as a starting material in Claisen-Schmidt condensations to produce novel α,β-unsaturated ketones. In a peer-reviewed crystallographic study, it was reacted with 5-bromothiophene-2-carbaldehyde under methanolic KOH to yield (E)-4-(5-bromothiophen-2-yl)-1,3-diphenylbut-3-en-2-one [1]. The reaction proceeded with distinct selectivity, yielding a 1:1 product rather than the expected 1:2 bis-adduct observed with pentan-3-one, demonstrating unique steric and electronic steering by the dibenzylacetone core [2]. This documented synthetic utility supports its procurement as a specialized building block for generating structural diversity.
Documented selectivity in a key carbon-carbon bond-forming reaction validates the compound's specific role as a sterically hindered ketone partner, justifying its selection over simpler ketones for generating complex molecular architectures.
[1] Yamuna, T. S., et al. (2016). Crystal structures of (1E,4E)-1,5-bis(5-bromothiophen-2-yl)-2,4-dimethylpenta-1,4-dien-3-one and (E)-4-(5-bromothiophen-2-yl)-1,3-diphenylbut-3-en-2-one. Acta Crystallographica Section E, 72(2), 199-202. https://doi.org/10.1107/S205698901600058X View Source
Best Research and Industrial Application Scenarios for 3-Benzyl-4-phenylbutan-2-one
Synthesis of Sterically Congested α,β-Unsaturated Ketones via Claisen-Schmidt Condensation
Procure 3-benzyl-4-phenylbutan-2-one when the synthetic objective requires a bulky ketone partner that steers reaction selectivity toward mono-condensation products. In a direct comparison with pentan-3-one, the use of dibenzylacetone with 5-bromothiophene-2-carbaldehyde under methanolic KOH exclusively afforded the 1:1 adduct (E)-4-(5-bromothiophen-2-yl)-1,3-diphenylbut-3-en-2-one, whereas pentan-3-one gave the 1:2 bis-adduct [1]. This selectivity is valuable for constructing complex molecular frameworks where over-condensation is undesirable.
High-Temperature Organic Reactions Requiring Low Volatility Solvents or Reagents
Select 3-benzyl-4-phenylbutan-2-one for reactions conducted at elevated temperatures (e.g., >200 °C) where lower-boiling phenylbutanones would evaporate. With a boiling point of 345.9 °C , the compound remains in the liquid phase under conditions that would volatilize 4-phenyl-2-butanone (bp 235–237 °C) . This property is particularly relevant for neat reactions, solvent-free syntheses, or as a high-boiling co-solvent in specialized transformations.
Medicinal Chemistry Exploration of Lipophilic Bisarylalkane Scaffolds
Utilize 3-benzyl-4-phenylbutan-2-one as a core scaffold for structure-activity relationship (SAR) studies where increased lipophilicity (XLogP3 = 3.9) is desired [2]. Compared to mono-phenyl butanones with logP values around 2.3, the target compound offers ~40-fold higher partition into lipid environments [3]. This property may be exploited to modulate membrane permeability or target engagement in central nervous system drug discovery programs.
Physical Authentication and Quality Control via Refractive Index and Density
Implement density (1.036 g/cm³) and refractive index (1.558) measurements as rapid, instrument-based quality control checks upon receipt of 3-benzyl-4-phenylbutan-2-one . These values are sufficiently distinct from common contaminants or mis-shipped analogs (e.g., dibenzylideneacetone or 4-phenyl-2-butanone) to confirm identity and assess purity prior to use in sensitive reactions .
[1] Yamuna, T. S., et al. (2016). Crystal structures of (1E,4E)-1,5-bis(5-bromothiophen-2-yl)-2,4-dimethylpenta-1,4-dien-3-one and (E)-4-(5-bromothiophen-2-yl)-1,3-diphenylbut-3-en-2-one. Acta Crystallographica Section E, 72(2), 199-202. https://doi.org/10.1107/S205698901600058X View Source
[3] The Good Scents Company. (n.d.). 1-Phenyl-2-butanone. Retrieved from http://www.thegoodscentscompany.com View Source
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